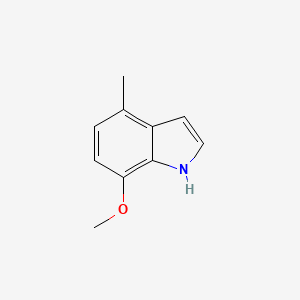

7-methoxy-4-methyl-1H-indole

Description

BenchChem offers high-quality 7-methoxy-4-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-4-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696678 | |

| Record name | 7-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360070-91-3 | |

| Record name | 7-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 7-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in drug discovery and development, a precise understanding of a molecule's three-dimensional structure is fundamental to deciphering its structure-activity relationship (SAR). This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-methoxy-4-methyl-1H-indole, a substituted indole derivative of potential interest in medicinal chemistry.

The indole scaffold is a privileged structure in numerous biologically active compounds. The addition of methoxy and methyl substituents to the indole ring can significantly modulate its electronic properties and, consequently, its biological activity. Predicting the NMR spectra of such derivatives is a crucial first step in their synthesis and characterization, enabling researchers to anticipate spectral features and confirm the successful synthesis of the target compound.

This guide will delve into the theoretical basis for predicting these chemical shifts, leveraging the principle of substituent additivity. Furthermore, it will outline both computational and experimental workflows for the verification of these predictions, providing a holistic framework for the characterization of novel indole derivatives.

Theoretical Prediction of Chemical Shifts: A Substituent-Based Approach

The prediction of ¹H and ¹³C NMR chemical shifts for 7-methoxy-4-methyl-1H-indole can be approached by utilizing the well-established principle of substituent chemical shift (SCS) additivity. This empirical method assumes that the effect of each substituent on the chemical shift of a nearby nucleus is independent of other substituents. By starting with the known chemical shifts of the parent indole molecule, we can incrementally add the effects of the 4-methyl and 7-methoxy groups to estimate the shifts in the target molecule. While this method provides a valuable first approximation, it's important to recognize that steric interactions and electronic effects between adjacent substituents can sometimes lead to deviations from simple additivity.

The analysis will be based on the known ¹H and ¹³C NMR data for indole, and the established SCS effects for methyl and methoxy groups on an aromatic ring.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is particularly sensitive to the electronic environment of the protons. The electron-donating nature of both the methyl and methoxy groups will influence the chemical shifts of the aromatic protons on the indole ring.

Table 1: Predicted ¹H NMR Data for 7-methoxy-4-methyl-1H-indole in CDCl₃

| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale for Prediction |

| H1 (N-H) | ~8.1 | br s | - | The N-H proton of indoles typically appears as a broad singlet in a downfield region. |

| H2 | ~7.1 | t | ~2.5 | The C2-H is a triplet due to coupling with H1 and H3. Its chemical shift will be slightly influenced by the substituents on the benzene ring. |

| H3 | ~6.5 | t | ~2.5 | The C3-H is a triplet due to coupling with H1 and H2. It is generally the most upfield of the pyrrole protons. |

| H5 | ~6.9 | d | ~8.0 | Ortho to the electron-donating methyl group, this proton is expected to be shielded and shift upfield. |

| H6 | ~6.6 | d | ~8.0 | Para to the methyl group and meta to the methoxy group, this proton will experience shielding from both, resulting in a significant upfield shift. |

| 4-CH₃ | ~2.5 | s | - | The methyl protons will appear as a singlet in the typical benzylic region. |

| 7-OCH₃ | ~3.9 | s | - | The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. The electron-donating effects of the methyl and methoxy groups will cause a noticeable upfield shift (shielding) for the carbons ortho and para to these substituents.

Table 2: Predicted ¹³C NMR Data for 7-methoxy-4-methyl-1H-indole in CDCl₃

| Atom Number | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C2 | ~123 | The chemical shift of C2 is sensitive to substituents on the benzene ring. |

| C3 | ~102 | C3 is typically the most upfield carbon in the indole ring system. |

| C3a | ~128 | A quaternary carbon, its shift is influenced by both rings. |

| C4 | ~130 | The ipso-carbon bearing the methyl group will be shifted downfield. |

| C5 | ~120 | Ortho to the methyl group, this carbon will be shielded. |

| C6 | ~110 | Para to the methyl group and meta to the methoxy group, this carbon will experience significant shielding. |

| C7 | ~147 | The ipso-carbon bearing the methoxy group will be shifted significantly downfield due to the oxygen atom. |

| C7a | ~129 | A quaternary carbon at the ring junction. |

| 4-CH₃ | ~21 | Typical chemical shift for an aromatic methyl group. |

| 7-OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. |

Visualization of Substituent Effects

The electronic effects of the methyl and methoxy groups on the indole ring are key to understanding the predicted chemical shifts. The following diagram illustrates the electron-donating nature of these substituents, which leads to increased electron density at the ortho and para positions, resulting in the shielding of the corresponding nuclei.

Caption: Electronic effects of substituents on the indole ring.

Computational and Experimental Verification

While substituent additivity rules provide a solid foundation for prediction, for definitive structural confirmation, a combination of computational modeling and experimental verification is the gold standard.

Computational Chemistry Approach

Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of NMR parameters.[1] A common workflow involves:

-

Conformational Search: For flexible molecules, identifying the lowest energy conformers is crucial as the observed NMR spectrum is a population-weighted average.

-

Geometry Optimization: The geometry of the lowest energy conformer(s) is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Chemical Shift Calculation: The magnetic shielding tensors are then calculated using a method such as Gauge-Including Atomic Orbitals (GIAO) with a larger basis set (e.g., B3LYP/6-311+G(2d,p)).[2] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Caption: A typical DFT workflow for NMR chemical shift prediction.

Experimental Protocol for NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 7-methoxy-4-methyl-1H-indole.

-

Analyte Quantity: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly affect chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: [5][6]

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A 2-second delay is recommended.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks have a pure absorption lineshape, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

Conclusion

This technical guide has provided a detailed prediction of the ¹H and ¹³C NMR spectra of 7-methoxy-4-methyl-1H-indole based on the established principles of substituent chemical shift additivity. The tabulated predictions, along with the underlying rationale, offer a valuable resource for researchers working on the synthesis and characterization of this and related indole derivatives. Furthermore, the outlined computational and experimental protocols provide a robust framework for the verification of these predictions, ensuring the unambiguous structural elucidation of novel compounds in the drug discovery pipeline. By integrating theoretical predictions with rigorous experimental and computational validation, scientists can accelerate their research and development efforts with a higher degree of confidence.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. Available at: [Link]

-

Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Bifulco, G., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3117–3128. Available at: [Link]

-

University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. Available at: [Link]

-

nmrdb.org. Simulate and predict NMR spectra. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Quintanilla-Licea, R., et al. (2006). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You? Available at: [Link]

-

Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. Available at: [Link]

-

Diehl, P. (1965). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 42(5), 1965. Available at: [Link]

-

Schreckenbach, G., & Ziegler, T. (1995). Density functional calculation of nuclear magnetic resonance chemical shifts. The Journal of Chemical Physics, 102(9), 3644–3657. Available at: [Link]

-

Mestrelab Research S.L. Download NMR Predict. Available at: [Link]

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.

-

Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? Available at: [Link]

-

ResearchGate. Assignment of the indole 15 N− 1 H NMR lines of single extrinsic... Available at: [Link]

-

Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Available at: [Link]

-

MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Available at: [Link]

-

Dalton Transactions. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Available at: [Link]

-

SpectraBase. (6-C-13)-INDOLE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Available at: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Available at: [Link]

-

UCLA Department of Chemistry and Biochemistry. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

- Bovey, F. A. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

-

ChemistryViews. Substituent Effects on Benzene Rings. Available at: [Link]

-

University of Liverpool. Chemical shifts. Available at: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 7-methoxy-4-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 7-methoxy-4-methyl-1H-indole, a substituted indole of significant interest in medicinal chemistry. We will explore its fundamental chemical properties, propose a viable synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications in drug discovery, all grounded in the established principles of organic and medicinal chemistry.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for synthetic and medicinal chemists. Substituted indoles, such as 7-methoxy-4-methyl-1H-indole, offer a rich playground for modulating physicochemical and pharmacological properties, leading to the development of novel therapeutic agents.[1][3]

Core Molecular Attributes of 7-methoxy-4-methyl-1H-indole

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 7-methoxy-4-methyl-1H-indole .[4] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is attached at the 7th position and a methyl group (-CH₃) at the 4th position of the indole ring.

The structure can be visualized as follows:

Caption: 2D Chemical Structure of 7-methoxy-4-methyl-1H-indole.

Physicochemical Properties

The fundamental physicochemical properties of 7-methoxy-4-methyl-1H-indole are summarized in the table below. These computed properties provide a baseline for its expected behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[4] |

| Molecular Weight | 161.20 g/mol | PubChem[4] |

| XLogP3 | 2.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 161.084064 g/mol | PubChem[4] |

| Monoisotopic Mass | 161.084064 g/mol | PubChem[4] |

Synthesis of 7-methoxy-4-methyl-1H-indole

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5]

Caption: Proposed Fischer Indole Synthesis of 7-methoxy-4-methyl-1H-indole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require empirical optimization of reaction conditions (e.g., temperature, reaction time, catalyst concentration).

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve 2-methoxy-5-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add propionaldehyde (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Continue stirring for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting phenylhydrazone can be isolated by precipitation or used directly in the next step.

Step 2: Indolization

-

To the crude phenylhydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will need to be determined experimentally.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-methoxy-4-methyl-1H-indole.

Spectroscopic Characterization

Direct experimental spectroscopic data for 7-methoxy-4-methyl-1H-indole is not widely published. However, we can predict the expected spectral features based on the known spectroscopic properties of structurally similar indole derivatives.[8][9][10][11]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts for the protons and carbons of 7-methoxy-4-methyl-1H-indole are presented below. These are estimations and actual experimental values may vary.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | br s | 1H | N-H |

| ~6.9-7.1 | t | 1H | H-2 |

| ~6.4-6.6 | t | 1H | H-3 |

| ~6.7-6.9 | d | 1H | H-5 |

| ~6.5-6.7 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-7 |

| ~135 | C-7a |

| ~128 | C-3a |

| ~123 | C-2 |

| ~120 | C-4 |

| ~115 | C-6 |

| ~105 | C-5 |

| ~100 | C-3 |

| ~55 | -OCH₃ |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The expected characteristic absorption bands in the IR spectrum are listed below.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, 1580, 1470 | C=C aromatic ring stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-N stretch |

Mass Spectrometry (MS)

The predicted molecular ion peak and potential fragmentation patterns are key identifiers in mass spectrometry.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 130 | [M - OCH₃]⁺ |

The fragmentation of indole derivatives often involves characteristic losses of small molecules or radicals from the parent ion.[12][13][14][15]

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide range of biological targets.[1][3][16][17] While specific biological activity for 7-methoxy-4-methyl-1H-indole has not been extensively reported, its structural features suggest potential for various pharmacological applications.

Potential Therapeutic Areas

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1]

-

Antimicrobial Agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[1]

-

Anti-inflammatory Agents: Indole-based compounds have been explored for their anti-inflammatory effects.[1]

-

Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a valuable scaffold for developing drugs targeting CNS disorders.[16]

Future Research Directions

The synthesis and biological evaluation of a library of derivatives based on the 7-methoxy-4-methyl-1H-indole scaffold could lead to the discovery of novel drug candidates. A logical workflow for such an investigation is outlined below.

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion

7-methoxy-4-methyl-1H-indole represents a promising, yet underexplored, scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data. The rich history of indole derivatives in drug discovery suggests that further investigation into this molecule and its analogs could yield novel therapeutic agents. The information presented here serves as a solid foundation for researchers and scientists to embark on such explorations.

References

-

A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Semantic Scholar. Available from: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Center for Biotechnology Information. Available from: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available from: [Link]

-

Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. National Center for Biotechnology Information. Available from: [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available from: [Link]

-

Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. Available from: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available from: [Link]

-

Supporting Information. Wiley-VCH. Available from: [Link]

-

7-Methoxy-1H-indole. PubChem. Available from: [Link]

-

Fischer indole synthesis. Wikipedia. Available from: [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Center for Biotechnology Information. Available from: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

Fischer Indole Synthesis. YouTube. Available from: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

-

7-methoxy-4-methyl-1H-indole. PubChem. Available from: [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. Available from: [Link]

-

fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available from: [Link]

-

Interpretation of mass spectra. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

1H-Indole, 4-methyl-. NIST WebBook. Available from: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. preprints.org [preprints.org]

- 4. 7-methoxy-4-methyl-1H-indole | C10H11NO | CID 53413182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. scielo.br [scielo.br]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. biosynth.com [biosynth.com]

- 17. chemijournal.com [chemijournal.com]

Physical and chemical properties of 7-methoxy-4-methyl-1H-indole.

An In-depth Technical Guide to 7-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-methoxy-4-methyl-1H-indole (CAS No: 360070-91-3). As a substituted indole, this molecule represents a valuable scaffold in medicinal chemistry and materials science. The indole nucleus is a prevalent feature in numerous natural products and pharmacologically active compounds.[1][2] The addition of methoxy and methyl groups to the indole core modifies its electronic properties and steric profile, influencing its reactivity and potential biological interactions. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, stability, and reactivity. It also extrapolates information based on the well-established chemistry of related indole analogs to provide a robust foundational resource for researchers.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This ensures unambiguous communication and accurate data retrieval.

Caption: Chemical structure of 7-methoxy-4-methyl-1H-indole.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-methoxy-4-methyl-1H-indole | PubChem[3] |

| CAS Number | 360070-91-3 | PubChem[3], ChemicalBook[4] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[3] |

| Molecular Weight | 161.20 g/mol | PubChem[3] |

| Canonical SMILES | CC1=C2C=CNC2=C(C=C1)OC | PubChem[3] |

| InChI Key | VKAQZQQBHIQHEQ-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data presented below are computationally derived and provide a strong basis for experimental design.

Table 2: Computed Physicochemical Data

| Property | Value | Significance in Drug Development | Source |

|---|---|---|---|

| XLogP3 | 2.4 | Measures lipophilicity; influences absorption and distribution. | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | The N-H group can participate in hydrogen bonding. | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | The methoxy oxygen can act as a hydrogen bond acceptor. | PubChem[3] |

| Rotatable Bond Count | 1 | Relates to conformational flexibility. | PubChem[3] |

| Topological Polar Surface Area | 25 Ų | Predicts transport properties, such as cell permeability. | PubChem[3] |

| Exact Mass | 161.084063974 Da | Essential for high-resolution mass spectrometry analysis. | PubChem[3] |

Spectroscopic Profile

While comprehensive experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on the extensive data available for substituted indoles.[6][7] These predictions are invaluable for guiding the characterization of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. The predicted chemical shifts are influenced by the electron-donating methoxy group and the methyl substituent on the benzene ring.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Predicted ¹H NMR | Predicted ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| N-H | ~8.0-8.2 (broad s) | C7a (C-N) | ~135-138 |

| C2-H | ~7.0-7.2 (t) | C3a | ~128-130 |

| C5-H | ~6.8-7.0 (d) | C2 | ~122-124 |

| C6-H | ~6.6-6.8 (d) | C6 | ~115-118 |

| C3-H | ~6.4-6.6 (t) | C5 | ~110-113 |

| OCH₃ | ~3.9 (s) | C3 | ~100-103 |

| CH₃ | ~2.4 (s) | C7-O | ~145-148 |

| C4-CH₃ | ~120-123 | ||

| OCH₃ | ~55-57 | ||

| CH₃ | ~18-20 |

Note: Predicted values are based on general indole chemical shifts and known substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3350-3450 | N-H | Stretching |

| 3000-3100 | C-H (Aromatic) | Stretching |

| 2850-2960 | C-H (Aliphatic) | Stretching |

| 1580-1620 | C=C (Aromatic) | Stretching |

| 1230-1270 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1020-1050 | C-O (Aryl Ether) | Symmetric Stretching |

Note: These are expected absorption ranges. The actual spectrum will show a more complex fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 7-methoxy-4-methyl-1H-indole, the molecular ion peak (M⁺) would be observed at m/z ≈ 161.0841, corresponding to its exact mass.[3]

Solubility and Stability

Understanding a compound's solubility and stability is paramount for its storage, handling, and application in experimental protocols.

-

Solubility: Based on its calculated XLogP3 of 2.4, 7-methoxy-4-methyl-1H-indole is expected to be sparingly soluble in water but readily soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Stability: The indole nucleus is an electron-rich system, making it susceptible to oxidation, especially under exposure to air and light. The methoxy group further activates the ring, potentially increasing this sensitivity. The compound is also sensitive to strongly acidic conditions, which can lead to polymerization or degradation.

-

Expert Recommendation: For long-term storage, the compound should be kept in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidative degradation. Stock solutions should be prepared fresh; if storage is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light.

-

Synthesis and Reactivity

Synthetic Approaches

While a specific, validated protocol for 7-methoxy-4-methyl-1H-indole is not detailed in the surveyed literature, its synthesis can be approached using established methods for constructing methoxy-activated indoles.[6] Common strategies include the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available aniline and benzaldehyde derivatives.

Caption: Generalized workflow for the synthesis and characterization of indole derivatives.

Chemical Reactivity

The reactivity of 7-methoxy-4-methyl-1H-indole is governed by the electron-rich nature of the indole ring system.

-

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, typically at the C3 position. The presence of the electron-donating methoxy group at the C7 position enhances the nucleophilicity of the ring, facilitating reactions such as Vilsmeier-Haack formylation, Mannich reactions, and halogenation.

-

N-H Reactivity: The nitrogen atom is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Oxidation: As mentioned, the indole ring is prone to oxidation, which can lead to the formation of various oxindole or other degradation products. Reactions involving oxidizing agents must be conducted with care to avoid decomposition of the starting material.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][8]

While specific biological data for 7-methoxy-4-methyl-1H-indole is limited in public literature, its structural motifs suggest significant potential as a building block for novel therapeutics.[8] Researchers can leverage this compound as a starting point for derivatization, exploring how modifications at the N1, C2, and C3 positions impact biological activity and target engagement. The unique substitution pattern offers a distinct template for generating compound libraries aimed at discovering new lead compounds in drug development programs.

References

-

PubChem. (n.d.). 7-methoxy-4-methyl-1H-indole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 7-Methoxy-4-methyl-1H-indole-2,3-dione - Optional[MS (GC)] - Spectrum. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 19, 2026, from [Link]

-

Gribble, G. W. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. ScienceDirect. Retrieved January 19, 2026, from [Link]

-

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (1958). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Bajad, N. G., Singh, S. K., Singh, S. K., Singh, T. D., & Singh, M. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 7-Methoxy-4-methylcoumarin. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Dana Bioscience. (n.d.). 7-Methoxy-4-methyl-1H-indole 1g. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Ibogaine. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-methoxy-4-methyl-1H-indole | C10H11NO | CID 53413182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 7-Methoxy-4-Methyl- | 360070-91-3 [chemicalbook.com]

- 5. 7-Methylindole 97 933-67-5 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Therapeutic Potential of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. The strategic incorporation of methoxy substituents onto this bicyclic heterocycle has emerged as a powerful approach to modulate and enhance a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant potential of methoxy-substituted indoles across key therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into the intricate mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methoxy-substituted indoles in their research and development endeavors.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules with profound pharmacological importance.[1] Its resemblance to the amino acid tryptophan allows indole derivatives to interact with a multitude of biological targets, including enzymes and receptors, with high specificity.[1] The introduction of methoxy (-OCH₃) groups to the indole core significantly influences the molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide will explore the compelling evidence supporting the therapeutic potential of methoxy-substituted indoles and provide practical insights for their investigation.

Anticancer Activity: A Two-Pronged Attack on Malignancy

Methoxy-substituted indoles have demonstrated remarkable potential as anticancer agents, primarily through two distinct and potent mechanisms of action: the disruption of microtubule dynamics and the induction of a novel form of non-apoptotic cell death known as methuosis.

Inhibition of Tubulin Polymerization: Disrupting the Cellular Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[2] Consequently, they represent a key target for cancer chemotherapy.[2] A significant body of research has established that certain methoxy-substituted indoles act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4][5][6]

Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5][6]

Structure-Activity Relationship (SAR): The position and number of methoxy groups on both the indole ring and other aromatic moieties are critical for activity. For instance, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has been identified as a highly potent derivative, with IC50 values in the nanomolar range for cell growth inhibition.[3] Studies have shown that in some series, methoxy-substituted compounds are significantly more effective than their hydroxylated counterparts.[3]

Quantitative Data on Anticancer Activity (Tubulin Inhibition):

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (Cell Growth Inhibition) | IC50 (Tubulin Polymerization) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231, MCF-7 | 35 nM | 1.5 µM | [3] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 | Varies by substituent | - | [5][6] |

| 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | Various | Varies by substituent | - | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to evaluate the inhibitory effect of methoxy-substituted indoles on tubulin polymerization.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

-

Test compounds (methoxy-substituted indoles) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

96-well microplate reader with temperature control and absorbance measurement at 340 nm

Procedure:

-

Prepare solutions of test compounds and colchicine at various concentrations in polymerization buffer. The final DMSO concentration should be kept below 1%.

-

On ice, add tubulin to the wells of a pre-chilled 96-well plate.

-

Add the test compounds or control to the respective wells.

-

Initiate polymerization by transferring the plate to the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[7]

Visualization of Microtubule Disruption:

Caption: Methoxy-indoles exert neuroprotection via antioxidant and mitochondrial-protective effects.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Methoxy-substituted indoles have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory enzymes.

Mechanism of Action: Similar to some non-steroidal anti-inflammatory drugs (NSAIDs), certain methoxy-substituted indoles can inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). T[8]hese enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the inflammatory response.

Structure-Activity Relationship (SAR): The anti-inflammatory potency of indole derivatives is influenced by the substitution pattern on the indole ring and other associated aromatic rings. Molecular docking studies can be employed to predict and rationalize the binding of these compounds to the active sites of COX enzymes.

[8]***

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely used in vivo model to evaluate the anti-inflammatory activity of test compounds.

Materials:

-

Rats or mice

-

Test compounds

-

Positive control (e.g., indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer for measuring paw volume

Procedure:

-

Administer the test compounds or the positive control to the animals orally or via intraperitoneal injection.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Methoxy-substituted indoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their significant therapeutic potential. The ability to fine-tune their biological activity and mechanism of action through subtle modifications of the substitution pattern on the indole ring provides a powerful tool for medicinal chemists.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

-

Optimizing pharmacokinetic properties: Further structural modifications can be explored to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their drug-likeness.

-

Exploring novel therapeutic applications: The diverse biological activities of methoxy-substituted indoles suggest that their therapeutic potential may extend beyond the areas covered in this guide.

References

-

M. Havelka, et al. (2007). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 50(26), 6649-6658. [Link]

-

C. M. Robinson, et al. (2015). Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones. Journal of Biological Chemistry, 290(19), 12225-12238. [Link]

-

J. R. Trabbic, et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 549-562. [Link]

-

S. M. M. M. de Oliveira, et al. (2015). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 20(8), 14847-14864. [Link]

-

Y. Wang, et al. (2020). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 25(23), 5638. [Link]

-

C. M. Robinson, et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 22(17), 5631-5635. [Link]

-

A. K. Singh, et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114285. [Link]

-

J. R. Trabbic, et al. (2014). Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. ACS Medicinal Chemistry Letters, 5(2), 143-147. [Link]

-

J. R. Trabbic, et al. (2014). Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. ResearchGate. [Link]

-

S. O. Okaru, et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. RSC Advances, 11(53), 33497-33516. [Link]

-

Y. Wang, et al. (2020). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link]

-

A. G. Tarawneh, et al. (2021). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]

-

S. De, et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(03), 001-011. [Link]

-

A. C. P. de Sousa, et al. (2023). Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. Frontiers in Pharmacology, 14, 1261545. [Link]

-

A. Contardi, et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(2), 1709. [Link]

-

S. Roy, et al. (2022). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. ResearchGate. [Link]

-

I. Gul, et al. (2021). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 13(12), 1089-1108. [Link]

-

M. D. C. F. de Lima, et al. (2014). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Journal of Molecular Sciences, 15(11), 21374-21388. [Link]

-

M. Sureda-Vives, et al. (2023). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. International Journal of Molecular Sciences, 24(13), 10931. [Link]

-

S. Ramachandran, et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 20-35. [Link]

-

A. A. A. M. B. J. Al-Majedy, et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(19), 6293. [Link]

Sources

- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases [mdpi.com]

The Methoxy Group's Electron-Donating Influence in Indole Rings: A Technical Guide for Researchers

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The nuanced electronic landscape of the indole ring system allows for fine-tuning of its reactivity and biological activity through strategic substitution. Among the most impactful substituents is the methoxy group (-OCH₃), a small yet potent modulator of the indole's properties. This in-depth technical guide explores the profound electron-donating effects of the methoxy group on the indole ring. We will dissect the interplay of resonance and inductive effects, elucidate the resulting impact on electrophilic substitution reactions, and provide practical insights into the synthesis and spectroscopic characterization of methoxyindoles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the methoxy group's electronic influence in the design of novel therapeutics.

The Duality of the Methoxy Group: A Tale of Two Effects

The influence of a methoxy group on an aromatic system like indole is a classic example of competing electronic effects: the resonance (or mesomeric) effect and the inductive effect.[1][2] Understanding this duality is paramount to predicting and controlling the reactivity of methoxy-substituted indoles.

-

Resonance Effect (+M): An Electron-Donating Powerhouse The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-electron system of the indole ring.[1][3] This donation of electron density, known as a positive mesomeric or resonance effect, increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. In the context of the indole ring, this has significant consequences for its reactivity.

-

Inductive Effect (-I): A Countervailing Force Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom through the sigma (σ) bond.[1][4] This electron-withdrawing inductive effect (-I) deactivates the ring to some extent.

The Verdict: In almost all cases involving electrophilic aromatic substitution, the resonance effect of the methoxy group is the dominant force.[2][5] This means that, overall, the methoxy group is considered an electron-donating group (EDG) when attached to the indole ring, making the ring more reactive towards electrophiles than the parent indole.[6]

Directing the Attack: Regioselectivity in Electrophilic Substitution

The position of the methoxy group on the indole ring dictates which positions are most activated towards electrophilic attack. The indole ring itself is inherently electron-rich, with the C3 position being the most nucleophilic and the primary site for electrophilic aromatic substitution.[7] The introduction of a methoxy group further enhances this reactivity and can influence the regiochemical outcome.

Activation of the Pyrrole and Benzene Rings

A methoxy group on the benzene portion of the indole nucleus (positions 4, 5, 6, or 7) significantly activates the entire ring system. For instance, a methoxy group at the 5-position strongly activates the C4 and C6 positions through resonance. Similarly, a 6-methoxy group can activate the 2-position, making direct substitution at this position a more competitive process than in unsubstituted indoles.[8]

Diagram: Resonance Structures of 5-Methoxyindole

Caption: Resonance delocalization in 5-methoxyindole.

Quantifying the Electron-Donating Effect: The Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds.[9] It relates the reaction rate (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ

Where:

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects.[10]

For the methoxy group, the Hammett substituent constant (σ) is negative, confirming its electron-donating nature. Hammett plots for reactions such as the coupling of aryldiazonium salts with indoles show a linear relationship, affirming that these are classic electrophilic aromatic substitution reactions.[11] The reaction rates are enhanced by electron-donating groups like methoxy.

Table 1: Hammett Substituent Constants (σ) for Methoxy Group

| Position | σ Value | Implication |

| meta | +0.12 | Weakly electron-withdrawing (inductive effect dominates) |

| para | -0.27 | Strongly electron-donating (resonance effect dominates) |

| Data sourced from various organic chemistry resources. |

Synthesis and Reactivity of Methoxyindoles: A Practical Approach

The preparation of methoxyindoles can be achieved through various synthetic routes, often starting from appropriately substituted anilines or nitrostyrenes.[12][13]

Experimental Protocol: Fischer Indole Synthesis of 5-Methoxyindole

This classic method involves the reaction of p-methoxyphenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

Hydrazone Formation: Dissolve p-methoxyphenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water. Add pyruvic acid dropwise while stirring at room temperature. The corresponding hydrazone will precipitate.

-

Filtration and Washing: Filter the precipitated hydrazone and wash thoroughly with cold water to remove any unreacted starting materials and salts.

-

Cyclization: Heat the dried hydrazone in glacial acetic acid under reflux. The cyclization reaction will proceed to form 5-methoxy-2-indolecarboxylic acid.

-

Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating it in a high-boiling solvent like quinoline with a copper catalyst to yield 5-methoxyindole.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow for Fischer Indole Synthesis.

Spectroscopic Characterization of Methoxyindoles

Spectroscopic techniques are indispensable for the structural elucidation of methoxy-substituted indoles.

-

¹H NMR Spectroscopy: The methoxy group typically appears as a sharp singlet in the range of δ 3.8-4.0 ppm. The electron-donating effect of the methoxy group will cause an upfield shift (to lower ppm values) of the aromatic protons on the indole ring compared to the parent indole.

-

¹³C NMR Spectroscopy: The carbon of the methoxy group resonates around δ 55-60 ppm. The aromatic carbons of the indole ring will also show shifts depending on the position of the methoxy group.

-

Infrared (IR) Spectroscopy: The characteristic C-O stretching vibrations of the methoxy group are observed in the region of 1250-1000 cm⁻¹.[14]

-

UV-Vis Spectroscopy: The methoxy group, being an auxochrome, can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of the indole.[15][16]

Table 2: Typical Spectroscopic Data for 5-Methoxyindole

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, NH), ~7.2-7.5 (m, 3H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃) |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~1240 cm⁻¹ (C-O stretch) |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. |

The Methoxy Group in Drug Discovery and Medicinal Chemistry

The methoxy group is a valuable tool for medicinal chemists due to its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[17][18]

-

Improved Metabolic Stability: The methoxy group can block sites of potential metabolism, thereby increasing the half-life of a drug.

-

Enhanced Lipophilicity: The introduction of a methoxy group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Receptor Binding: The electronic and steric properties of the methoxy group can influence how a ligand binds to its target receptor, potentially enhancing potency and selectivity.[19][20]

Many biologically active methoxyindoles are found in nature, such as melatonin and 5-methoxytryptamine (5-MT), which exhibit a range of physiological effects.[21][22] Synthetic methoxyindoles are also prevalent in pharmaceuticals.

Conclusion

The electron-donating effects of the methoxy group profoundly influence the chemical and biological properties of the indole ring system. A thorough understanding of the interplay between resonance and inductive effects is crucial for predicting reactivity and designing synthetic strategies. By leveraging the methoxy group's ability to enhance nucleophilicity and direct electrophilic substitution, researchers can efficiently synthesize a diverse array of substituted indoles. These compounds hold immense potential in the development of novel therapeutics, making the study of methoxyindoles a vibrant and essential area of research in medicinal chemistry.

References

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Aoki, K., Nagahama, Y., Sugaya, K., Maeda, Y., Sato, H., Nakagawa (Goto), K., & Somei, M. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXYINDOLE CHEMISTRY. HETEROCYCLES, 98(2), 236. [Link]

-

Bell, J. B., & Lindwall, H. G. (1948). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry, 13(4), 547-553. [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Hammett correlations of the coupling of aryldiazonium salts with indole, N-, 2- and 3-methylindole. (2003). HETEROCYCLES, 60(2), 379. [Link]

-

Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

Electrophilic Substitution in 6-Methoxyindoles. (1972). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019). Biogenic Amines, 33(1-6), 1-11. [Link]

-

THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. (1948). The Journal of Organic Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]

- Aoki, K., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236.

- Yamada, K., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES.

- Stepankova, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644.

-

Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

How Delocalized Electrons Affect pKa Values. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- Electrophilic Aromatic Substitution of a BN Indole. (2014).

- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2010). Journal of the Chinese Chemical Society, 57(3B), 583-596.

-

Hammett plot for C-3 substituted benzaldehydes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The role of the methoxy group in approved drugs. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Resonance and Inductive Effects. (2021). YouTube. Retrieved January 19, 2026, from [Link]

- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018). Molecular Pharmacology, 93(6), 631-644.

- Electronic structures of melatonin and related compounds studied by photoelectron spectroscopy. (2003).

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (2020). DergiPark.

-

Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

- The role of the methoxy group in approved drugs. (2024). Journal of Medicinal Chemistry.

-

Oxidation of melatonin and its catabolites, N1-acetyl-N 2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2014). The Journal of Physical Chemistry B, 118(1), 148-155.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2007). Photochemistry and Photobiology, 83(4), 854-861.

-

Hammett equation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (2019). South African Journal of Chemistry, 72, 123-134.

-

Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]

- Electrophilic substitution in indoles. part 11. The mechanism of substitution in 5-methoxyindoles. (1979). J-GLOBAL.

-

Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

- Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (2001). Indian Journal of Chemistry - Section B, 40(11), 1079-1083.

-

When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because... (2023). brainly.com. Retrieved January 19, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry. Retrieved January 19, 2026, from [Link]

- QSPR study on pKa values of N-methoxy-polynitroaniline deriv

- Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. (1995). Journal of Neuroimmunology, 60(1-2), 127-136.

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

- Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland. (1983). Journal of Pineal Research, 1(2), 151-159.

-

The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... (n.d.). Pearson+. Retrieved January 19, 2026, from [Link]

-

Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

- Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. (2024). Molecules, 29(9), 2146.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 19, 2026, from [Link]

- Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applic

-

A Comparison of the Electronic Properties of Selected Antioxidants Vitamin C, Uric Acid, NAC and Melatonin with Guanosine Derivatives: A Theoretical Study. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. brainly.com [brainly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 15. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Initial Characterization of 7-methoxy-4-methyl-1H-indole

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic placement of substituents on the indole ring can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the putative discovery and initial characterization of a novel indole derivative, 7-methoxy-4-methyl-1H-indole. Due to the absence of dedicated peer-reviewed literature on this specific molecule, this document serves as a forward-looking guide for researchers. It outlines a plausible synthetic route, predicts its spectral characteristics based on established principles and data from analogous structures, and discusses its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the indole class.

Introduction: The Rationale for 7-methoxy-4-methyl-1H-indole

The indole scaffold is a "privileged" structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. The introduction of a methoxy group, a potent electron-donating substituent, is known to enhance the reactivity and biological activity of the indole ring system.[1][2] Similarly, the presence of a methyl group can modulate lipophilicity and steric interactions, further fine-tuning the molecule's pharmacological profile. The specific substitution pattern of 7-methoxy-4-methyl-1H-indole presents a unique combination of electronic and steric features, making it a compelling candidate for investigation in various therapeutic areas.

This guide aims to bridge the current information gap by providing a foundational understanding of this molecule. By postulating its synthesis and characterizing its expected analytical profile, we provide a roadmap for its empirical investigation.

Proposed Synthesis: A Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[3] This classical reaction offers a logical and efficient pathway to 7-methoxy-4-methyl-1H-indole.

Retrosynthetic Analysis and Key Starting Materials

The proposed synthesis begins with the retrosynthetic disconnection of the target molecule, identifying the key precursors: (2-methoxy-5-methylphenyl)hydrazine and acetone.

Sources

A Technical Guide to 7-Methoxy-4-methyl-1H-indole: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals